Whewellite

Description

Structure

3D Structure of Parent

Propriétés

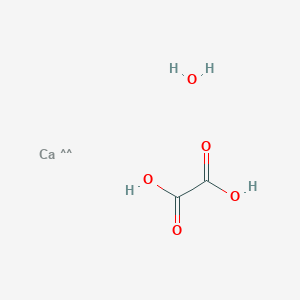

Numéro CAS |

14488-96-1 |

|---|---|

Formule moléculaire |

C2H4CaO5 |

Poids moléculaire |

148.13 g/mol |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

Clé InChI |

OTCGCPARNNLRKH-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.O.[Ca] |

SMILES canonique |

C(=O)(C(=O)O)O.O.[Ca] |

Synonymes |

vevelite whewellite whewhellite |

Origine du produit |

United States |

Foundational & Exploratory

what is the chemical formula of whewellite

An In-Depth Technical Guide to Whewellite (CaC₂O₄·H₂O)

Introduction

This compound is a mineral composed of hydrated calcium oxalate, with the chemical formula CaC₂O₄·H₂O.[1][2] It is the most stable of the calcium oxalate hydrate minerals, a group that also includes weddellite (dihydrate) and caoxite (trihydrate).[3] this compound is of significant interest to researchers across various fields due to its prevalence in geological formations, its role as a primary component of human kidney stones, and its formation through biomineralization processes in plants and fungi.[1][4][5] This guide provides a comprehensive overview of its chemical and physical properties, crystal structure, and the analytical techniques used for its characterization.

Chemical and Physical Properties

This compound is characterized by its distinct chemical formula, CaC₂O₄·H₂O, representing calcium oxalate monohydrate.[1][2] It is generally insoluble in water but soluble in acids.[1] Its formation is often linked to environments where calcium-rich fluids interact with organic matter.[6]

Quantitative Data Summary

The key physical and crystallographic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | CaC₂O₄·H₂O |

| Molar Mass | 146.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (or P2₁/b setting) |

| Unit Cell Parameters | a ≈ 6.290 Å, b ≈ 14.583 Å, c ≈ 10.116 Å, β ≈ 109.46° |

| Density (Measured) | 2.21 - 2.23 g/cm³ |

| Mohs Hardness | 2.5 - 3 |

| Luster | Vitreous to Pearly |

| Color | Colorless, white, yellow, brown |

| Solubility | Insoluble in water, soluble in acids |

(Data compiled from sources[1][4][5][7])

Crystal Structure

This compound crystallizes in the monoclinic system, with the space group P2₁/c.[1][5] The structure consists of layers of calcium ions coordinated with oxalate ions, forming a sheet-like arrangement.[8] These sheets are held together by hydrogen bonds involving the water molecules of hydration.[8] This layered structure explains some of its physical properties, such as its good cleavage on the {101} plane.[5] The precise arrangement of atoms, including the hydrogen atoms, has been refined using single-crystal X-ray diffraction, revealing a complex network of hydrogen bonds that contributes to the overall stability of the crystal lattice.[4][8]

Experimental Protocols for Characterization

The identification and detailed analysis of this compound rely on several key analytical techniques. The methodologies for the most common experiments are outlined below.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for identifying the crystalline phase of this compound and determining its structural parameters.

-

Objective: To confirm the crystalline identity of this compound and differentiate it from other calcium oxalate hydrates (e.g., weddellite).

-

Methodology (Powder XRD):

-

A powdered sample of the mineral is finely ground to ensure random crystal orientation.

-

The sample is mounted on a flat sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu-Kα or Mo-Kα radiation) over a range of 2θ angles.

-

A detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting diffractogram, a plot of intensity vs. 2θ, is compared against a standard reference pattern for this compound (e.g., from the ICDD database) for positive identification.[9][10][11]

-

-

Methodology (Single-Crystal XRD):

-

A single, high-quality crystal of this compound (typically <1 mm) is selected and mounted on a goniometer head.[8]

-

The crystal is placed in an X-ray diffractometer and cooled (e.g., to 123 K) to reduce thermal vibrations.[8]

-

The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected from multiple orientations.

-

The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective tool for identifying the functional groups present in this compound, providing a characteristic molecular fingerprint.

-

Objective: To identify the presence of oxalate and water molecules through their characteristic vibrational modes.

-

Methodology:

-

A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the path of an infrared beam.

-

The spectrometer measures the absorption of infrared radiation at different wavenumbers (typically 4000 to 400 cm⁻¹).

-

The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for this compound include:

-

~3000–3550 cm⁻¹: A broad band corresponding to the O-H stretching vibrations of the water molecule.[12][13]

-

~1600–1620 cm⁻¹: A strong, sharp peak from the asymmetric C=O stretching of the carboxylate groups in the oxalate ion.[12][14]

-

~1310–1320 cm⁻¹: Another strong peak from the symmetric C-O stretching of the oxalate ion.[12][14]

-

-

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition pathway of this compound. The mineral exhibits a well-defined, three-step decomposition process, making it a useful standard for TGA calibration.[1][15]

-

Objective: To quantify the mass loss associated with the dehydration and decomposition of this compound as a function of temperature.

-

Methodology:

-

A small, precisely weighed amount of the sample is placed in a crucible within a thermogravimetric analyzer.[16]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature, revealing three distinct steps:

-

Step 1 (Dehydration): Loss of the water molecule (CaC₂O₄·H₂O → CaC₂O₄ + H₂O) typically occurs between 100°C and 250°C.[15][17]

-

Step 2 (Decarbonylation): Decomposition of anhydrous calcium oxalate to calcium carbonate (CaC₂O₄ → CaCO₃ + CO) occurs around 400°C to 550°C.[8][17]

-

Step 3 (Decarbonation): Decomposition of calcium carbonate to calcium oxide (CaCO₃ → CaO + CO₂) occurs at temperatures above 600°C.[8][17]

-

-

Logical Pathways and Relationships

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound follows a predictable, sequential pathway involving the loss of water and carbon oxides. This process is fundamental to its characterization via thermal analysis and is visualized below.

Caption: Thermal decomposition pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H4CaO5 | CID 6335988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. msaweb.org [msaweb.org]

- 5. mindat.org [mindat.org]

- 6. gemfame.com [gemfame.com]

- 7. This compound Mineral Data [webmineral.com]

- 8. researchmap.jp [researchmap.jp]

- 9. [Study of the transformation of weddellite to this compound in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. s4science.at [s4science.at]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystallography of Whewellite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system and space group of whewellite (CaC₂O₄·H₂O), a mineral of significant interest in biomineralization, particularly in the formation of kidney stones. This document synthesizes crystallographic data from key scientific studies, details the experimental protocols for its structural determination, and presents a logical workflow for these advanced analytical techniques.

This compound Crystal Structure: A Summary

This compound is a hydrated calcium oxalate mineral.[1][2] Its crystalline structure is of paramount importance for understanding its formation and interaction with potential inhibitors, a key aspect of drug development for conditions such as nephrolithiasis.

The crystal structure of this compound has been determined to belong to the monoclinic crystal system.[1][3][4] This system is characterized by three unequal axes, with one oblique angle and two right angles. The internationally recognized Hermann-Mauguin symbol for its space group is P2₁/c .[1][2][5] This notation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) perpendicular to a glide plane (c). An alternative but equivalent setting for this space group is P2₁/b.[3]

Quantitative Crystallographic Data

The unit cell parameters of this compound have been precisely determined through single-crystal X-ray diffraction studies. The data presented below are from two key studies: a room temperature analysis by Tazzoli and Domeneghetti (1980) and a low-temperature (123 K) re-investigation which allowed for the precise location of hydrogen atoms.

| Parameter | Tazzoli & Domeneghetti (1980) [Room Temp] | Echigo et al. (2005) [123 K] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a-axis (Å) | 6.290(1) | 6.239(1) |

| b-axis (Å) | 14.583(1) | 14.563(2) |

| c-axis (Å) | 10.116(1) | 10.015(2) |

| Angle β (°) | 109.46(2) | 109.38(2) |

| Volume (ų) | 874.90 | 857.5(3) |

| Z (formula units) | 8 | 8 |

| R-factor | 0.033 | 0.054 |

Experimental Protocols for Crystal Structure Determination

The determination of this compound's crystal structure is a multi-step process involving sample preparation, data collection, and structure refinement. The methodologies outlined below are based on published research.

Single-Crystal X-ray Diffraction (Room Temperature)

This protocol is based on the work of Tazzoli and Domeneghetti (1980).

-

Crystal Selection : A suitable single crystal of this compound is selected. The crystal should be free of cracks and inclusions.

-

Data Collection : X-ray diffraction data are collected using a single-crystal diffractometer.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods. The initial model is then refined using a full-matrix least-squares method. In this study, the refinement was carried out until a final R-factor of 0.033 was achieved. Three of the four hydrogen atoms were located from a difference Fourier map. It was noted that the two independent water molecules occupy split positions.

Low-Temperature Single-Crystal X-ray Diffraction

This protocol follows the re-investigation of the this compound structure at 123 K.

-

Sample Preparation : A single crystal of this compound is carefully immersed in liquid nitrogen for an extended period (e.g., 6 days) to ensure thermal equilibrium.

-

Mounting : The cryo-cooled crystal is immediately mounted on the diffractometer, which is maintained at 123 K.

-

Data Collection : Data is collected using an imaging-plate diffractometer system (e.g., Rigaku RAXIS-RAPID) with a graphite monochromator for Mo-Kα radiation. The system is connected to a liquid nitrogen cryostat to maintain the low temperature.

-

Data Correction : The collected intensity data are corrected for Lorentz, absorption, and polarization effects.

-

Structure Refinement : The refinement process begins with the positional parameters from a previous reliable study (such as Tazzoli and Domeneghetti, 1980). The structure is then refined using full-matrix least-squares analyses on F². This low-temperature study successfully located all hydrogen atoms.

Visualized Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound like this compound using single-crystal X-ray diffraction.

References

- 1. researchmap.jp [researchmap.jp]

- 2. First Direct Insight into the Local Environment and Dynamics of Water Molecules in the this compound Mineral Phase: Mechanochemical Isotopic Enrichment and High-Resolution 17O and 2H NMR Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. msaweb.org [msaweb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

The Genesis of Whewellite: A Geochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Whewellite (CaC₂O₄·H₂O), a hydrated calcium oxalate, is a mineral of significant interest across various scientific disciplines, from geology and mineralogy to biology and medicine. In geological settings, its presence serves as a key indicator of the interplay between organic matter and mineral-forming processes. The formation of this compound is intrinsically linked to the generation of oxalic acid from the thermal and microbial degradation of organic precursors. This guide provides a comprehensive technical overview of the formation of this compound in diverse geological environments, detailing the geochemical conditions, formation pathways, and experimental evidence that underpin our current understanding.

Geological Occurrences and Formation Environments

This compound is found in a range of geological settings, each characterized by specific conditions that facilitate its precipitation. The common thread among these environments is the presence of calcium- and oxalate-rich fluids.

1. Sedimentary Basins:

This compound is frequently associated with organic-rich sedimentary rocks, such as coal seams and carbonaceous shales.[1][2] Its formation in these environments is a direct consequence of diagenesis, the process of physical and chemical changes in sediments after their initial deposition. During burial and compaction, the organic matter within the sediment undergoes thermal maturation, leading to the generation of various organic compounds, including oxalic acid.[3] The reaction of this oxalic acid with calcium ions present in pore waters results in the precipitation of this compound.

2. Hydrothermal Veins:

This compound also occurs as a low-temperature hydrothermal mineral in carbonate-sulfide veins.[2] In these systems, hot, aqueous fluids circulate through fractures in rocks, dissolving minerals and transporting dissolved chemical species. The source of oxalate in these fluids can be the thermal degradation of organic matter in the surrounding rocks that the hydrothermal fluids interact with.[4] As these fluids cool or undergo changes in pressure and pH, the solubility of this compound decreases, leading to its precipitation within the veins.

3. Organic-Rich Soils and Weathering Environments:

In near-surface environments, the decomposition of plant and microbial organic matter in soils can release significant amounts of oxalic acid.[5] This acid can react with calcium derived from the weathering of soil minerals or from calcium carbonate present in the soil, leading to the formation of this compound.[5]

Geochemical Conditions for this compound Formation

The precipitation of this compound is governed by a set of key geochemical parameters. While precise quantitative data for all geological settings is not always available, experimental studies, particularly those analogous to biomineralization processes like kidney stone formation, provide valuable insights.

| Parameter | Condition | Rationale |

| Calcium Source | Presence of Ca-bearing minerals (e.g., calcite, plagioclase) or Ca²⁺ in solution | Essential reactant for this compound (CaC₂O₄·H₂O) formation. |

| Oxalate Source | Thermal or microbial degradation of organic matter | Provides the oxalate anion (C₂O₄²⁻), the other essential reactant. |

| Temperature | Low to moderate (typically < 150-200°C) | This compound is a hydrated mineral and dehydrates at higher temperatures.[6] |

| Pressure | Variable, from near-surface to several kilobars in hydrothermal systems | Influences fluid circulation and mineral solubility. |

| pH | Slightly acidic to neutral | Oxalic acid is a weak acid; its dissociation to oxalate is pH-dependent. Precipitation is favored in less acidic conditions where oxalate is the dominant species. |

Formation Pathways and Mechanisms

The formation of this compound can proceed through several pathways, often involving precursor phases and transformations.

1. Direct Precipitation:

In environments with sufficiently high concentrations of both calcium and oxalate ions, this compound can precipitate directly from solution:

Ca²⁺(aq) + C₂O₄²⁻(aq) + H₂O(l) → CaC₂O₄·H₂O(s)

This process is driven by the supersaturation of the fluid with respect to this compound.

2. Transformation from Weddellite:

Weddellite (CaC₂O₄·2H₂O), the dihydrate form of calcium oxalate, is often a precursor to this compound. Weddellite is thermodynamically less stable than this compound under many geological conditions and can transform into this compound through dehydration:[3]

CaC₂O₄·2H₂O(s) → CaC₂O₄·H₂O(s) + H₂O(l)

This transformation is influenced by factors such as temperature, humidity, and the presence of certain ions in solution.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound under controlled laboratory conditions that mimic geological environments are crucial for understanding its formation mechanisms.

Protocol 1: Hydrothermal Synthesis of this compound

This protocol simulates the formation of this compound in a hydrothermal vein setting.

-

Materials: Calcium chloride (CaCl₂), sodium oxalate (Na₂C₂O₄), deionized water, stainless steel autoclave.

-

Procedure:

-

Prepare equimolar solutions of CaCl₂ and Na₂C₂O₄ in deionized water.

-

Mix the solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat to a desired temperature (e.g., 120-180°C) for a specified duration (e.g., 12-24 hours). The pressure inside the autoclave will be the autogenous pressure of water at that temperature.

-

Allow the autoclave to cool to room temperature.

-

Collect the precipitate by filtration, wash with deionized water and ethanol, and dry in an oven at a low temperature (e.g., 60°C).

-

-

Characterization: The resulting solid phase can be characterized using X-ray diffraction (XRD) to confirm the formation of this compound and scanning electron microscopy (SEM) to observe crystal morphology.

Protocol 2: Simulation of Diagenetic this compound Formation

This protocol simulates the formation of this compound from the thermal degradation of organic matter in a sedimentary basin.

-

Materials: Calcium carbonate (CaCO₃), a source of complex organic matter (e.g., humic acid, kerogen), deionized water, high-pressure reaction vessel.

-

Procedure:

-

Mix the calcium carbonate and organic matter in deionized water in a high-pressure reaction vessel.

-

Heat the vessel to a temperature range representative of diagenesis (e.g., 100-200°C) under a confining pressure (e.g., 10-100 MPa) for an extended period (days to weeks) to simulate geological timescales.

-

After the experiment, cool the vessel, and separate the solid and liquid phases.

-

Analyze the solid phase for the presence of this compound using XRD and other analytical techniques. The liquid phase can be analyzed for dissolved oxalate and other organic acids.

-

Visualizing Formation Pathways

The complex interplay of factors leading to this compound formation can be visualized using diagrams.

Caption: General pathways for the formation of this compound in geological settings.

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The formation of this compound in geological settings is a testament to the critical role of organic matter in mineralogical processes. Its presence in sedimentary basins and hydrothermal veins provides valuable insights into the thermal and biological history of these environments. Understanding the geochemical conditions and formation pathways of this compound is not only fundamental to the earth sciences but also has implications for fields such as materials science and drug development, where the controlled crystallization of calcium oxalate is of significant interest. Further research focusing on in-situ observations and more refined experimental simulations will continue to enhance our knowledge of this fascinating organic mineral.

References

- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 2. Graphviz [graphviz.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. US3567642A - Hydrothermal process for growing crystals having the structure of beryl in an alkaline halide medium - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The Biological Genesis of Whewellite in Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Whewellite, the monohydrated form of calcium oxalate (CaC₂O₄·H₂O), is a widespread biomineral found across the plant kingdom.[1][2][3] Its formation is not a simple physicochemical precipitation but a highly regulated biological process with significant implications for plant physiology, including calcium regulation, defense against herbivory, and detoxification of heavy metals and oxalic acid.[4][5][6][7] This technical guide provides an in-depth exploration of the biological origins of this compound in plants, detailing the cellular and molecular mechanisms, biosynthetic pathways, and experimental methodologies used in its study. The content is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and potentially modulate this fundamental biomineralization process.

Introduction to this compound Biomineralization

Calcium oxalate crystals are found in over 215 plant families, existing as either the monohydrate form, this compound, or the dihydrate form, weddellite.[8][9] this compound is the more stable and common form. The formation of these crystals is a genetically controlled process that occurs within specialized cells known as crystal idioblasts.[5][9][10] These cells provide a unique microenvironment where the concentration of calcium and oxalate ions can be precisely regulated to facilitate crystal nucleation and growth. The morphology of this compound crystals is often species-specific, ranging from prismatic and styloid forms to complex aggregates like druses and raphides, suggesting a high degree of biological control over the crystallization process.[6][8][10]

The Cellular Machinery: Crystal Idioblasts

Crystal idioblasts are specialized plant cells responsible for the synthesis and sequestration of calcium oxalate crystals.[8][9][10] These cells are structurally distinct from their surrounding parenchymal cells and possess unique organelles to support the biomineralization process.

Key features of crystal idioblasts include:

-

A large central vacuole: This organelle serves as the primary site for crystal formation and storage. The vacuolar membrane, or tonoplast, plays a crucial role in transporting calcium and oxalate ions into the vacuole.

-

Abundant endoplasmic reticulum (ER) and Golgi apparatus: These organelles are involved in the synthesis and transport of proteins and other macromolecules that regulate crystal growth.

-

Specialized membrane structures: Within the vacuole, intricate membrane compartments or chambers are often observed, which are thought to control the shape and aggregation of the growing crystals.

Biochemical Pathways of Oxalic Acid Synthesis

The formation of this compound is dependent on the availability of both calcium, which is taken up from the environment, and oxalic acid, which is synthesized endogenously by the plant. Several metabolic pathways have been proposed for the biosynthesis of oxalic acid in plants.

The primary proposed pathways for oxalic acid biosynthesis are:

-

L-ascorbic acid (Vitamin C) cleavage: This is considered a major pathway for oxalate production.[8][11]

-

Glycolate/glyoxylate oxidation: The oxidation of glycolate to glyoxylate, and subsequently to oxalate, is another significant route.[8][11]

-

Oxaloacetate hydrolysis: Oxaloacetate can be hydrolyzed to produce oxalate and acetate.[8][11]

-

Isocitrate cleavage: The enzyme isocitrate lyase can cleave isocitrate to produce glyoxylate and succinate, with the glyoxylate being further oxidized to oxalate.[8][11]

The relative contribution of each pathway can vary depending on the plant species, developmental stage, and environmental conditions.

Signaling and Regulation of this compound Formation

The formation of this compound is a tightly regulated process, although the complete signaling pathways are still under investigation. It is understood to be a genetically programmed process.[7][9] The expression of genes related to oxalic acid biosynthesis and calcium transport is precisely controlled to ensure that crystal formation occurs in the correct cells and at the appropriate time.

A simplified proposed model for the regulation of this compound formation is presented below:

Caption: A simplified signaling pathway for this compound formation in plants.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound formation in plants.

Isolation of Crystal Idioblasts

Objective: To isolate pure and intact crystal idioblasts for downstream analysis.

Methodology:

-

Tissue Homogenization: Gently homogenize plant tissue (e.g., leaves) in an ice-cold isolation buffer. The buffer composition is critical to maintain the integrity of the idioblasts and prevent crystal dissolution. A typical buffer may contain an osmoticum (e.g., mannitol), a pH buffer (e.g., HEPES), and reducing agents (e.g., DTT).

-

Filtration: Pass the homogenate through a series of nylon meshes with decreasing pore sizes to remove large debris and cell clusters.

-

Density Gradient Centrifugation: Layer the filtered homogenate onto a Percoll or sucrose density gradient and centrifuge. Idioblasts, being denser due to the presence of crystals, will sediment at a different position compared to other cell types.

-

Collection and Washing: Carefully collect the idioblast fraction from the gradient and wash several times with the isolation buffer to remove residual gradient material.

-

Purity Assessment: Assess the purity of the isolated idioblasts using light microscopy.

Quantification of Calcium Oxalate

Objective: To determine the concentration of calcium oxalate in plant tissues.

Methodology:

-

Tissue Extraction: Dry and grind plant tissue to a fine powder. Extract the powder with a dilute acid (e.g., 2N HCl) to dissolve the calcium oxalate crystals.

-

Oxalate Measurement: The amount of oxalate in the extract can be determined using several methods:

-

High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for oxalate quantification.

-

Enzymatic Assay: Use an oxalate oxidase enzyme kit to measure the amount of oxalate based on the production of hydrogen peroxide.

-

Titration: Titrate the extract with a standardized solution of potassium permanganate.

-

-

Calcium Measurement: The amount of calcium in the extract can be determined by:

-

Atomic Absorption Spectrophotometry (AAS): A highly sensitive method for elemental analysis.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides even greater sensitivity and the ability to measure multiple elements simultaneously.

-

-

Calculation: Calculate the amount of calcium oxalate based on the measured concentrations of calcium and oxalate.

Enzyme Activity Assays for Oxalic Acid Biosynthesis

Objective: To measure the activity of key enzymes involved in oxalic acid biosynthesis.

Methodology (Example: Glycolate Oxidase):

-

Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing a pH buffer, protease inhibitors, and stabilizing agents. Centrifuge the homogenate to obtain a crude protein extract.

-

Spectrophotometric Assay: The activity of glycolate oxidase can be measured by monitoring the formation of glyoxylate. This is often done by coupling the reaction to the reduction of a chromogenic substrate.

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, glycolate (the substrate), and any necessary cofactors.

-

Measurement: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Data Presentation

Table 1: Comparative Calcium Oxalate Content in Different Plant Species and Tissues

| Plant Species | Tissue | Calcium Oxalate (% dry weight) | Crystal Form |

| Opuntia microdasys | Stem | Up to 85% | This compound |

| Medicago truncatula | Leaf | ~5% | This compound |

| Spinacia oleracea | Leaf | 3-8% | This compound & Weddellite |

| Phaseolus vulgaris | Seed Coat | High | This compound |

Note: Values are approximate and can vary based on growing conditions and developmental stage. Data synthesized from multiple sources.[1][12][13]

Table 2: Activity of Key Enzymes in Oxalic Acid Biosynthesis

| Enzyme | Plant Species | Tissue | Specific Activity (units/mg protein) |

| Glycolate Oxidase | Spinacia oleracea | Leaf | 0.5 - 1.5 |

| Oxalate Oxidase | Hordeum vulgare | Root | 2.0 - 5.0 |

| Isocitrate Lyase | Ricinus communis | Endosperm | 10 - 20 |

Note: Specific activities are representative and can vary significantly based on assay conditions and plant physiological state.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for investigating the biological origin of this compound in plants.

Caption: A general experimental workflow for studying this compound formation.

Conclusion and Future Directions

The formation of this compound in plants is a complex and highly regulated process with important physiological functions. While significant progress has been made in understanding the cellular and biochemical basis of this biomineralization, many questions remain. Future research should focus on elucidating the complete signaling pathways that regulate this compound formation, identifying the specific transport proteins involved in calcium and oxalate sequestration, and understanding the precise molecular mechanisms that control crystal morphology. A deeper understanding of these processes could have significant implications for improving crop resilience, enhancing plant-based foods, and developing novel biomaterials. The ability to engineer calcium oxalate formation in non-crystal-forming plants opens up possibilities for novel pest resistance strategies.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Calcium Oxalates Generated as Biominerals in Cacti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plant calcium oxalate crystal formation, function, and its impact on human health [journal.hep.com.cn]

- 5. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomineralisation of plants — Insitute of Physics — Lodz University of Technology [fizyka.p.lodz.pl]

- 7. Calcium Oxalate Crystals, the Plant 'Gemstones': Insights into Their Synthesis and Physiological Implications in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biocrystals in Plants: A Short Review on Biomineralization Processes and the Role of Phototropins into the Uptake of Calcium [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Crystals in plants | Microscopy of Nature [microscopyofnature.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. An Assessment of Engineered Calcium Oxalate Crystal Formation on Plant Growth and Development as a Step toward Evaluating Its Use to Enhance Plant Defense | PLOS One [journals.plos.org]

The Pivotal Role of Whewellite in the Pathogenesis of Renal Calculi: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kidney stone disease, or nephrolithiasis, is a prevalent and recurrent urological disorder with significant healthcare implications. The most common constituent of these stones is calcium oxalate, predominantly in its monohydrate form, known as whewellite. The formation of this compound stones is a complex, multifactorial process involving intricate physicochemical and pathological mechanisms within the renal system. This technical guide provides a comprehensive overview of the fundamental role of this compound in kidney stone formation, intended for researchers, scientists, and professionals in drug development. We delve into the chemical and physical properties of this compound, the mechanisms of its crystallization, its interaction with the renal cellular environment, and the key molecular pathways implicated in its pathogenesis. This guide synthesizes current research to offer a detailed understanding of this compound's contribution to nephrolithiasis, highlighting potential targets for therapeutic intervention.

Introduction: The Significance of this compound in Nephrolithiasis

This compound (calcium oxalate monohydrate, COM) is the most thermodynamically stable form of calcium oxalate and is found in the majority of kidney stones, often comprising over 60% of the stone's composition.[1] Its formation is a critical event in the cascade leading to the development of painful and obstructive renal calculi. Understanding the lifecycle of a this compound stone—from nucleation and growth to its interaction with renal tissues—is paramount for the development of effective preventative and therapeutic strategies. This guide will explore the multifaceted role of this compound, beginning with its fundamental properties and culminating in the complex biological responses it elicits.

Physicochemical Properties of this compound

This compound's journey from a solute in urine to a solid crystal is governed by its intrinsic properties and the surrounding urinary environment.

Crystalline Structure and Morphology

This compound crystallizes in the monoclinic system, typically forming biconcave oval or dumbbell-shaped crystals.[2] This morphology is significant as it influences the crystal's ability to aggregate and interact with renal epithelial cells. In contrast, the dihydrate form of calcium oxalate, weddellite (COD), forms bipyramidal crystals and is generally less stable, often converting to the more resilient this compound form.[3]

Solubility and Supersaturation

The formation of this compound crystals is initiated when the concentration of calcium and oxalate ions in the urine exceeds the solubility product, leading to a state of supersaturation.[4] The solubility product (Ksp) for this compound is approximately 1.7 x 10⁻⁹ mol²/L² at 25°C.[5][6] However, in the complex milieu of urine, this is influenced by pH, ionic strength, and the presence of various ions.[6][7] While calcium oxalate supersaturation is largely independent of pH, the formation of calcium phosphate, which can act as a nidus for this compound crystallization, is highly pH-dependent.[4]

The Cascade of this compound Stone Formation

The development of a this compound kidney stone is a multi-step process, beginning with nucleation and progressing through growth, aggregation, and retention within the kidney.[4]

Nucleation: The Birth of a Crystal

Nucleation is the initial formation of a solid crystalline phase from a supersaturated solution. This can occur homogeneously, where crystals form spontaneously from solution, or heterogeneously, where they form on an existing surface. In the context of the kidney, heterogeneous nucleation is considered the more predominant mechanism. A key substrate for this compound nucleation is the Randall's plaque, a deposit of calcium phosphate (hydroxylapatite) in the renal papillary interstitium that can erode into the urinary space.[8][9]

Crystal Growth and Aggregation

Once a this compound nucleus is formed, it can grow by the deposition of additional calcium and oxalate ions from the supersaturated urine. Individual crystals can then aggregate to form larger, more clinically significant concretions. The balance between urinary promoters and inhibitors of crystallization plays a crucial role in modulating these processes.

The Urinary Milieu: Promoters and Inhibitors of this compound Crystallization

Urine is a complex solution containing a variety of substances that can either promote or inhibit the formation of this compound crystals.[10][11]

Promoters of Crystallization

The primary promoters of this compound crystallization are elevated urinary concentrations of calcium (hypercalciuria) and oxalate (hyperoxaluria).[12] These conditions increase the supersaturation of calcium oxalate, driving the nucleation and growth of crystals.

Inhibitors of Crystallization

The urine also contains a host of molecules that inhibit stone formation. These include:

-

Small Molecules: Citrate and magnesium are well-known inhibitors. Citrate complexes with calcium, reducing its availability to bind with oxalate, while magnesium can inhibit crystal growth.[7][11]

-

Macromolecules: Several urinary proteins play a complex and sometimes dual role in modulating crystallization.

-

Osteopontin (OPN): This acidic glycoprotein is a potent inhibitor of the nucleation, growth, and aggregation of calcium oxalate crystals in vitro.[9] However, its expression is also upregulated in response to renal injury caused by oxalate and crystals, suggesting a role in the cellular response to stone formation.[9][13]

-

Tamm-Horsfall Protein (THP) / Uromodulin: As the most abundant protein in normal human urine, THP has a complex role. It is generally considered an inhibitor of calcium oxalate crystal aggregation.[14][15] However, some studies suggest that certain forms of THP, particularly desialylated THP, may promote aggregation.[16]

-

Quantitative Data on this compound in Kidney Stone Formation

| Parameter | Finding | References |

| Prevalence of this compound | Calcium oxalate monohydrate (this compound) is the most prevalent component, found in approximately 38.3% of stones in one study of 3,789 samples. Mixed composition stones are common (93.5%). | [17] |

| Urinary Oxalate Excretion | Stone formers often have higher urinary oxalate levels. Even small increases (5 mg/day) can significantly increase stone risk. Excretions >25 mg/day are associated with increased risk. | [18] |

| Urinary Calcium Excretion | Hypercalciuria is a major risk factor. Stone formers tend to have higher urinary calcium levels than non-stone formers. | [4] |

| Solubility Product (Ksp) of this compound | Approximately 1.7 x 10⁻⁹ mol²/L² at 25°C. In urine, the molar solubility is around 9 x 10⁻⁵ M. | [5][6][19] |

| Inhibitory Effect of Tamm-Horsfall Protein (THP) | At concentrations of 0.4-40 µg/ml, THP inhibits COM crystal growth and aggregation in a dose-dependent manner. At 40 µg/ml, it also prevents crystal-cell adhesion. | [14] |

Cellular and Molecular Mechanisms of this compound-Induced Renal Injury

The interaction between this compound crystals and renal epithelial cells is a critical step in stone retention and the subsequent pathological response.

Crystal-Cell Adhesion and Internalization

This compound crystals can adhere to the apical surface of renal tubular cells.[7][20] This adhesion is a rapid process, occurring within seconds.[20] Following adhesion, crystals can be internalized by the cells, a process that involves the reorganization of the cytoskeleton.[20]

Signaling Pathways Activated by this compound and Oxalate

Exposure of renal epithelial cells to high concentrations of oxalate and this compound crystals triggers intracellular signaling cascades that lead to cell injury, inflammation, and apoptosis.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key player in the cellular response to oxalate and this compound. Activation of this pathway has been shown to mediate the disruption of tight junctions between renal tubular cells, which can compromise the integrity of the epithelial barrier.[8][21] This process can be initiated by an increase in reactive oxygen species (ROS) and the activation of Akt.[8]

-

NLRP3 Inflammasome: The NLRP3 inflammasome, a component of the innate immune system, is activated by this compound crystals. This activation leads to the release of pro-inflammatory cytokines, contributing to the inflammatory response seen in nephrolithiasis.[10][22]

Visualizing Key Processes in this compound Stone Formation

Signaling Pathway of Oxalate-Induced Cell Injury

Caption: Oxalate-induced p38 MAPK signaling cascade leading to renal cell injury.

Experimental Workflow for Screening this compound Inhibitors

Caption: Workflow for in vitro screening of this compound crystallization inhibitors.

Experimental Protocols for Studying this compound Formation

In Vitro Calcium Oxalate Crystallization Assay (Nucleation)

This assay measures the ability of a substance to inhibit the initial formation of calcium oxalate crystals.

-

Preparation of Solutions:

-

Prepare a buffer solution containing Tris (e.g., 0.05 M) and NaCl (e.g., 0.15 M) at a physiological pH of 6.5 and maintain at 37°C.

-

Prepare stock solutions of calcium chloride (e.g., 4 mM) and sodium oxalate (e.g., 50 mM) in the buffer.

-

Prepare solutions of the test inhibitor at various concentrations.

-

-

Assay Procedure:

-

In a cuvette, combine the buffer, the test inhibitor solution (or vehicle for control), and the calcium chloride solution.

-

Initiate crystallization by adding the sodium oxalate solution.

-

Immediately begin monitoring the change in absorbance at 620 nm over time using a spectrophotometer. The induction time (the time taken for the absorbance to increase) is a measure of nucleation.[23]

-

-

Data Analysis:

-

Compare the induction time in the presence of the inhibitor to the control. A longer induction time indicates inhibition of nucleation.

-

In Vitro Calcium Oxalate Crystal Aggregation Assay

This assay assesses the effect of a substance on the aggregation of pre-formed calcium oxalate crystals.

-

Preparation of COM Crystal Slurry:

-

Assay Procedure:

-

Add the COM crystal slurry to a cuvette containing the buffer and the test inhibitor at various concentrations.

-

Monitor the decrease in absorbance at 620 nm over time. As crystals aggregate, they settle out of the solution, causing the turbidity to decrease.[23]

-

-

Data Analysis:

-

Calculate the rate of aggregation by measuring the slope of the absorbance versus time curve. Compare the rates in the presence of the inhibitor to the control.

-

Analysis of Kidney Stone Composition by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used method for identifying the chemical components of kidney stones.

-

Sample Preparation:

-

Wash the stone with distilled water and dry it completely.[24]

-

Grind a small portion of the stone into a fine, homogeneous powder using a mortar and pestle.[24]

-

Mix a small amount of the powdered stone (e.g., 20 mg) with potassium bromide (KBr) (e.g., 200 mg) and press into a transparent pellet.[24]

-

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm⁻¹).[25]

-

-

Spectral Interpretation:

-

Identify the characteristic absorption peaks for different chemical compounds. For this compound, a characteristic peak is observed around 1607 cm⁻¹.[25]

-

Compare the obtained spectrum with reference spectra of known stone components to determine the composition of the stone.

-

Animal Models of this compound Nephrolithiasis

Animal models are essential for studying the in vivo mechanisms of stone formation. The most common model involves inducing hyperoxaluria in rats.

-

Induction of Hyperoxaluria:

-

Assessment of Nephrolithiasis:

-

Collect 24-hour urine samples to measure calcium, oxalate, and other relevant parameters.

-

At the end of the study, sacrifice the animals and harvest the kidneys.

-

Analyze the kidneys histologically for the presence of crystal deposits (e.g., using von Kossa staining).

-

The kidneys can also be analyzed for gene and protein expression of relevant molecules like osteopontin.[9]

-

Cell Culture Model of Crystal-Cell Interaction

Renal epithelial cell lines (e.g., MDCK, LLC-PK1) are used to study the cellular response to this compound crystals.

-

Cell Culture:

-

Culture the chosen renal epithelial cell line to confluence in an appropriate medium.

-

-

Crystal Exposure:

-

Prepare sterile COM crystals and suspend them in the cell culture medium.

-

Expose the confluent cell monolayers to the crystal suspension for various time points.[27]

-

-

Analysis of Cellular Response:

-

Adhesion and Internalization: Use radiolabeled crystals or microscopy (light, electron, or confocal) to quantify and visualize crystal binding and uptake.[28]

-

Cell Viability and Injury: Perform assays such as LDH release or trypan blue exclusion to assess cell damage.

-

Gene and Protein Expression: Use techniques like qPCR and Western blotting to measure changes in the expression of genes and proteins of interest (e.g., osteopontin, markers of inflammation, components of signaling pathways).[13]

-

Conclusion and Future Directions

This compound is a central figure in the narrative of kidney stone disease. Its formation, driven by urinary supersaturation and modulated by a complex interplay of promoters and inhibitors, initiates a cascade of events that can lead to renal injury and the development of clinical nephrolithiasis. The interaction of this compound crystals with renal epithelial cells, triggering specific signaling pathways such as the p38 MAPK cascade, is a critical area of research for understanding stone retention and pathogenesis.

For professionals in drug development, a thorough understanding of these mechanisms is essential for identifying novel therapeutic targets. Strategies aimed at reducing urinary supersaturation of calcium and oxalate, enhancing the activity of urinary inhibitors, and modulating the cellular response to crystal injury hold significant promise. Future research should continue to unravel the intricate molecular details of this compound crystallization and its biological consequences, paving the way for more effective and targeted therapies to combat this widespread and debilitating disease.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The role of inflammation and ROS in CaOx kidney stones | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. Clinical Practice Calcium Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solubility of calcium oxalate in human urine, simulated urine, and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of osteopontin in rat kidneys: induction during ethylene glycol induced calcium oxalate nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P38 MAPK signaling pathway mediates COM crystal-induced crystal adhesion change in rat renal tubular epithelial cells | springermedizin.de [springermedizin.de]

- 11. Kidney stone analysis: “Give me your stone, I will tell you who you are!” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Renal cell osteopontin production is stimulated by calcium oxalate monohydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systematic analysis of modulating activities of native human urinary Tamm-Horsfall protein on calcium oxalate crystallization, growth, aggregation, crystal-cell adhesion and invasion through extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Calcium oxalate monohydrate aggregation induced by aggregation of desialylated Tamm-Horsfall protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Renal Stone Composition Using Fourier Transform Infrared Spectroscopy: A Cross-sectional Study of 3,789 Cases [ijmb.in]

- 18. journals.physiology.org [journals.physiology.org]

- 19. homework.study.com [homework.study.com]

- 20. Cell-crystal interactions and kidney stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. p38 MAPK mediates calcium oxalate crystal-induced tight junction disruption in distal renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of calcium oxalate crystallisation in vitro by an extract of Bergenia ciliata - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive Analysis of Renal Stones Using FTIR Spectroscopy in a Referral Laboratory in Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. FT-IR Spectroscopy Analysis of Kidney Stone Variability in Styria [mdpi.com]

- 26. Animal Models For Urolithiasis – A Short Review | PDF [slideshare.net]

- 27. Calcium oxalate crystal attachment to cultured kidney epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Internalization of calcium oxalate crystals by renal tubular cells: a nephron segment-specific process? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Whewellite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of whewellite (CaC₂O₄·H₂O), a mineral of significant interest in various scientific fields, including geology, materials science, and particularly in the study of kidney stones, where it is a primary component.[1][2] This document summarizes key quantitative data, details experimental methodologies for property determination, and presents logical relationships through diagrams.

Core Physical and Crystallographic Data

This compound is a hydrated calcium oxalate mineral.[2][3] Its physical and crystallographic properties are summarized in the tables below for easy reference and comparison.

General Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | Ca(C₂O₄)·H₂O | [4] |

| Mohs Hardness | 2.5 - 3 | [1][4][5] |

| Density (g/cm³) | 2.19 - 2.25 (measured), 2.22 (calculated) | [1][4] |

| Cleavage | Good/Distinct on {101}; Imperfect/Poor on {010}; Indistinct on {001} & {110} | [1][4][6] |

| Fracture | Conchoidal | [1][4][6] |

| Luster | Vitreous to Pearly (on {010} and some cleavages) | [1][4][5] |

| Color | Colorless, white, pale yellow, pale brown, gray, yellowish-brown | [1][4] |

| Streak | White | [1] |

| Transparency | Transparent to translucent | [1][4] |

| Tenacity | Brittle | [4][6] |

Crystallographic Data

| Property | Value | Source(s) |

| Crystal System | Monoclinic | [1][4] |

| Space Group | P2₁/c | [2][4] |

| Unit Cell Parameters | a = 6.290 Å, b = 14.583 Å, c = 10.116 Å; β = 109.46° | [2][4] |

| a:b:c Ratio | 0.431 : 1 : 0.694 | [4] |

| Unit Cell Volume | 874.90 ų (Calculated) | [4] |

Optical Properties

| Property | Value | Source(s) |

| Optical Class | Biaxial (+) | [6] |

| Refractive Indices | nα = 1.489 - 1.491, nβ = 1.553 - 1.554, nγ = 1.649 - 1.650 | [4] |

| Birefringence | 0.159 - 0.163 | [1] |

| Dispersion | 0.034 to none | [1] |

| Pleochroism | None | [1] |

Experimental Protocols

The determination of the physical properties of this compound involves a suite of standard mineralogical and materials characterization techniques. Below are detailed methodologies for key experiments.

Mohs Hardness Test

The Mohs hardness test is a qualitative ordinal scale that characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.

-

Procedure:

-

Select a fresh, clean surface on the this compound specimen.

-

Attempt to scratch the surface with a material of known hardness from the Mohs scale (e.g., a fingernail with a hardness of 2.5, a copper penny with a hardness of 3).

-

Observe if a scratch is created. A definitive "bite" into the surface indicates a scratch.

-

The hardness of the this compound sample will be constrained between the hardness of the materials that can and cannot scratch it.

-

Specific Gravity Determination (Pycnometer Method)

This method determines the density of a solid by measuring the volume of a fluid displaced by the sample.

-

Procedure:

-

Weigh a clean, dry pycnometer (a flask of a known volume).

-

Place a known mass of the this compound sample into the pycnometer.

-

Fill the pycnometer with a liquid of known density (e.g., distilled water) in which the this compound is insoluble.

-

Ensure all air bubbles are removed.

-

Weigh the pycnometer containing the sample and the liquid.

-

The specific gravity is calculated from the mass of the sample and the mass of the displaced liquid.

-

Refractive Index Measurement (Refractometer)

A refractometer measures the extent to which light is bent (refracted) when it moves from air into the mineral.

-

Procedure:

-

A polished surface of the this compound crystal is placed on the prism of the refractometer.

-

A drop of contact liquid with a refractive index higher than that of the mineral is applied between the crystal and the prism.

-

A light source is directed through the prism, and the critical angle of total reflection is observed through an eyepiece.

-

The refractive index is read directly from a calibrated scale. For anisotropic minerals like this compound, multiple readings are taken by rotating the crystal to determine the different refractive indices.

-

Single-Crystal X-ray Diffraction (XRD)

This technique is used to determine the atomic and molecular structure of a crystal.

-

Procedure:

-

A small, single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a focused X-ray beam.

-

The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

-

The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which reveals the arrangement of atoms in the unit cell.

-

Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying the thermal decomposition of hydrated minerals like this compound.

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a sample pan.

-

The pan is placed in a furnace within the TGA instrument.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve shows mass loss at specific temperatures, corresponding to the loss of water and the decomposition of the oxalate into calcium carbonate and then calcium oxide.[7]

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound's physical properties.

References

- 1. Using Thermogravimetric Analysis for Mineral Examination [xrfscientific.com]

- 2. science.smith.edu [science.smith.edu]

- 3. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 4. Infrared Spectroscopy | Clays and Minerals [claysandminerals.com]

- 5. azomining.com [azomining.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Refractometer - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Relationship of Whewellite and Weddellite in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whewellite (Calcium Oxalate Monohydrate, CaC₂O₄·H₂O) and weddellite (Calcium Oxalate Dihydrate, CaC₂O₄·2H₂O) are the two most common calcium oxalate hydrate minerals found in nature. Their relationship is of significant interest across various scientific disciplines, from geology and mineralogy to biology and medicine, primarily due to their prevalence in human kidney stones. This compound represents the thermodynamically stable phase under ambient conditions, while weddellite is a metastable phase that readily transforms into this compound. This guide provides a comprehensive technical overview of the intricate relationship between these two minerals, focusing on their formation, transformation, and the factors influencing their stability.

Physicochemical Properties and Thermodynamic Stability

The fundamental difference between this compound and weddellite lies in their degree of hydration, which dictates their crystal structure and stability. This compound is the monohydrate form, while weddellite is the dihydrate. This seemingly small difference in water content has profound implications for their thermodynamic properties.

Table 1: Thermodynamic Properties of this compound and Weddellite at 298.15 K

| Property | This compound (CaC₂O₄·H₂O) | Weddellite (CaC₂O₄·2H₂O) |

| Molar Mass ( g/mol ) | 146.11 | 164.13 |

| Crystal System | Monoclinic | Tetragonal |

| Standard Molar Enthalpy of Formation (ΔfH⁰) (kJ/mol) | -1670[1] | -1984 (estimated)[2] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) (kJ/mol) | -1509[1] | Not available |

| Standard Molar Entropy (S⁰) (J/mol·K) | 156[1] | Not available |

| Solubility Product (Ksp) | ~1.995 x 10⁻⁹ | Higher than this compound |

The Transformation of Weddellite to this compound: A Dehydration Process

The conversion of weddellite to the more stable this compound is a spontaneous dehydration process that occurs in nature. This transformation is not instantaneous and is influenced by a variety of environmental factors. The process can be represented by the following chemical equation:

CaC₂O₄·2H₂O (s) → CaC₂O₄·H₂O (s) + H₂O (g/l)

The kinetics of this transformation are crucial in understanding the relative abundance of these minerals in different environments.

Factors Influencing the Transformation

A complex interplay of factors governs the rate and extent of the weddellite to this compound transformation. Understanding these factors is critical for predicting the mineral phases present in geological and biological systems.

Table 2: Factors Influencing the Weddellite to this compound Transformation

| Factor | Effect on Transformation |

| Humidity | Lower humidity promotes dehydration and accelerates the transformation.[3][4] |

| Temperature | Increased temperature generally increases the rate of dehydration. |

| pH | Acidic conditions can influence the solubility of both phases and affect the transformation rate. |

| Presence of Ions | Certain cations (e.g., Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Cu²⁺) can stabilize the weddellite structure and inhibit its transformation.[5] |

| Organic Molecules | Molecules like citrate and pyrophosphate can inhibit the growth of calcium oxalate crystals and may influence the transformation process.[6] |

The following diagram illustrates the logical relationships between the key factors influencing the stability of weddellite and its transformation to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability and transformation mechanism of weddellite nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. A contribution to the formation mechanism of calcium oxalate urinary calculi. I. Stabilising urinary constituents in the formation of weddellite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The power of desktop scanning electron microscopy with elemental analysis for analyzing urinary stones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Whewellite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Whewellite, a hydrated calcium oxalate mineral with the chemical formula CaC₂O₄·H₂O, holds a unique position at the intersection of geology and biology. Its presence in diverse environments, from hydrothermal veins and sedimentary nodules to living organisms as a component of kidney stones and plant tissues, makes it a subject of significant scientific interest. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the early scientific investigations that defined its properties and the modern analytical techniques that have refined our understanding of its formation and characteristics.

Discovery and Nomenclature: A Historical Perspective

The formal identification of this compound occurred in the mid-19th century, a period of significant advancement in the fields of mineralogy and crystallography.

Initial Description and Naming

In 1840, the English crystallographer Henry James Brooke first described the mineral as "crystallized native oxalate of lime".[1] This initial description laid the groundwork for its formal classification. The mineral was officially named "this compound" in 1852 by Brooke, in collaboration with the British mineralogist and geologist William Phillips, and the Welsh mineralogist William Hallowes Miller.[1] The name honors William Whewell (1794–1866), a prominent English polymath, naturalist, and scientist who was a professor at the University of Cambridge and made significant contributions to the fields of mineralogy and crystallography.[2][3]

Timeline of Key Events

The following table summarizes the pivotal moments in the discovery and initial characterization of this compound.

| Year | Event | Key Individuals | Significance |

| 1840 | First scientific description as "crystallized native oxalate of lime".[1] | Henry James Brooke | Initial recognition of the mineral as a distinct species. |

| 1852 | Formal naming as "this compound".[1] | H.J. Brooke, W. Phillips, W.H. Miller | Official classification and dedication to William Whewell. |

Early Experimental Protocols and Data

The characterization of this compound in the 19th century relied on the analytical techniques of the era, primarily goniometry for crystallographic analysis and wet chemical methods for compositional analysis.

19th-Century Crystallographic Analysis: Goniometry

The determination of the crystal system and interfacial angles of this compound was accomplished using a reflecting goniometer. This instrument measures the angles between crystal faces by reflecting a beam of light off them.

Experimental Protocol:

-

A small, well-formed crystal of this compound was mounted on a holder at the center of the goniometer.

-

The crystal was oriented so that a prominent crystal edge was parallel to the axis of rotation of the instrument.

-

A light source was directed at one of the crystal faces, and the telescope of the goniometer was positioned to capture the reflection.

-

The crystal was then rotated until the reflection from an adjacent face was observed in the telescope.

-

The angle of rotation was read from a graduated scale, providing the angle between the two crystal faces.

-

This process was repeated for all accessible crystal faces to determine the crystal's symmetry and axial ratios.

19th-Century Chemical Analysis

The chemical composition of this compound was determined using gravimetric analysis, a common "wet chemical" technique of the time.

Experimental Protocol:

-

A precisely weighed sample of the this compound mineral was dissolved in an acid, such as hydrochloric acid.

-

Reagents were added to the solution to selectively precipitate the constituent elements as insoluble compounds. For example, calcium would be precipitated as calcium oxalate or calcium sulfate.

-

The precipitate was then filtered, washed, dried, and carefully weighed.

-

From the weight of the precipitate and its known chemical formula, the weight of the element in the original sample was calculated.

-

This process was repeated for each constituent element to determine the overall chemical composition of the mineral.

These early analyses established the basic chemical formula of this compound as a hydrated calcium oxalate.

Modern Analytical Data and Experimental Protocols

Contemporary analytical techniques have provided a much more detailed and precise understanding of this compound's properties.

Crystallographic Data

X-ray diffraction (XRD) is the primary method used for modern crystallographic analysis.

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

A small, single crystal of this compound is mounted on a goniometer head.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffracted X-rays are detected, and their intensities and positions are recorded.

-

The resulting diffraction pattern is analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Quantitative Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.290 Å, b = 14.583 Å, c = 10.116 Å |

| β = 109.46° | |

| Formula Units (Z) | 8 |

Thermal Analysis

Thermogravimetric analysis (TGA) is used to study the thermal decomposition of this compound.

Experimental Protocol (Thermogravimetric Analysis):

-

A small, powdered sample of this compound is placed in a high-precision balance within a furnace.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., air or an inert gas).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows distinct mass loss steps corresponding to the decomposition of the mineral.

Thermal Decomposition of this compound:

| Temperature Range (°C) | Mass Loss (%) | Evolved Gas | Resulting Product |

| ~100 - 250 | ~12.3 | H₂O | Anhydrous Calcium Oxalate (CaC₂O₄) |

| ~400 - 500 | ~19.2 | CO | Calcium Carbonate (CaCO₃) |

| ~650 - 800 | ~30.1 | CO₂ | Calcium Oxide (CaO) |

Formation Pathways of this compound

This compound's formation is a fascinating example of biomineralization and geological processes.

Biological Formation Pathway in Plants

In plants, the formation of calcium oxalate crystals, including this compound, is a regulated biological process occurring within specialized cells called idioblasts. The pathway involves the synthesis of oxalic acid and the uptake of calcium.

Biochemical Pathway of Oxalate Synthesis:

The primary precursor for oxalic acid synthesis in plants is L-ascorbic acid (Vitamin C). The conversion involves several enzymatic steps, with key intermediates including L-threonate and 2-keto-L-gulonic acid.

References

- 1. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering calcium oxalate crystal formation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Deposits of Whewellite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of whewellite (calcium oxalate monohydrate, CaC₂O₄·H₂O), a mineral of significant interest in both geological and biomedical research. This document details its formation in geological deposits and its biomineralization in plants, animals, and humans, with a particular focus on its role in nephrolithiasis. Detailed experimental protocols for the identification and characterization of this compound are also provided, along with visualizations of key pathological pathways.

Natural Sources and Deposits of this compound

This compound is found in a diverse range of environments, from geological formations to biological systems. Its presence is often linked to the availability of calcium and oxalic acid, the latter frequently having a biological origin.

Geological Occurrences

This compound is considered a low-temperature, primary hydrothermal mineral.[1][2] It is typically found in environments where calcium-rich fluids interact with organic matter or carbonate rocks.[1] Its geological occurrences can be categorized as follows:

-

Sedimentary Formations: this compound is commonly associated with sedimentary rocks rich in organic matter, such as coal seams and septarian nodules in marls.[2][3][4][5] The organic material is believed to be the source of the oxalic acid necessary for its formation.[2]

-

Hydrothermal Veins: It can precipitate in low-temperature hydrothermal veins, often in association with minerals like calcite, barite, sphalerite, and pyrite.[1][2][3] The exact source of oxalate in these environments is sometimes uncertain but is often attributed to the interaction of hydrothermal fluids with organic-rich country rocks.[2]

-

Geodes and Nodules: this compound crystals are also found within geodes and septarian concretions.[1][2]

-

Uranium Deposits: The mineral has been identified in some uranium deposits.[1][2]

-

Weathering and Alteration Products: this compound can form as a product of weathering and alteration processes, particularly in areas with high organic content.[1] Lichens, for example, can form this compound on the surface of various rocks, including andesites, basalts, and serpentinites.[1]

Notable geological deposits have been reported in various locations worldwide, including the Czech Republic, Russia, Germany, Romania, France, the United Kingdom, and the United States (Montana, Ohio, Oregon, South Dakota, Utah).[1][2][3]

Biological Occurrences

This compound is a common biomineral, produced by a wide variety of organisms as a mechanism for calcium regulation, detoxification of oxalic acid, and defense against herbivores.

Calcium oxalate crystals, including this compound, are found in over 200 plant families.[6] They can occur in various tissues and organs, including leaves, stems, roots, and seeds, often within specialized cells called crystal idioblasts.[6][7] The formation of this compound in plants can represent a significant portion of their dry weight.[8]

-

Function: The proposed functions of this compound in plants include bulk calcium regulation, detoxification of excess oxalic acid, tissue support, and defense against herbivory due to the abrasive nature of the crystals.[7][8]

-

Distribution: The distribution and morphology of this compound crystals can be species-specific. For instance, in the Cactaceae family, species of the Opuntioideae subfamily predominantly form this compound, while those of the Cereoideae subfamily tend to produce the dihydrate form, weddellite.[9][10]

This compound is a primary component of urinary calculi (bladder and kidney stones) in various animals, including dogs and cats.[11] The formation of these stones is often linked to dietary factors, genetic predisposition, and underlying metabolic conditions that lead to acidic to neutral urine.[11] In a retrospective study of canine uroliths from 1979 to 2015, 31.0% of calcium oxalate stones were identified as this compound.[11]

In humans, this compound is the most common crystalline component of kidney stones.[12][13][14] Its formation is a complex process influenced by urinary supersaturation with calcium and oxalate, as well as the presence of various promoters and inhibitors of crystallization.[14][15] this compound stones are often associated with hyperoxaluria (elevated urinary oxalate) and can nucleate on pre-existing calcium phosphate deposits known as Randall's plaques in the renal papilla.[15][16][17]

Quantitative Data on this compound Deposits

This section summarizes the available quantitative data on the occurrence and composition of this compound from various natural sources.

This compound in Human Kidney Stones

The following table presents data from several studies on the prevalence of this compound in human urinary calculi.

| Study Region/Population | Total Stones Analyzed | Percentage of Calcium Oxalate Stones | Percentage of Stones Containing this compound | Key Findings |

| Germany[13] | 45,783 | 71.4% | - | Calcium oxalate was the most common main stone component. This compound (COM) was more common in older patients than weddellite (COD). |

| Mixed Stone Analysis (Multi-center)[18] | 42,519 | - | 49.8% (as this compound, weddellite, or mixtures) | The majority of urinary calculi were mixed stones. |

| Basilicata, Italy[12] | 80 | 59% | 39% (mainly composed of this compound) | Calcium oxalate stones were the most frequent type. |

| Iran[19] | Not specified | - | 78% occurrence frequency | This compound was one of the most common mineral phases identified. |

This compound in Plants

Quantitative data on this compound concentration in plants is less standardized. The following table provides examples from available literature.

| Plant Species | Plant Part | This compound Content (% of Dry Weight) | Reference |

| Acacia robeorum[8] | Phyllodes and branchlets | 3-80% (total calcium oxalate) | [8] |

| Various forage plants[20] | - | 4.4 ± 3.2% (total oxalate) | [20] |

| Spinacia oleracea (Spinach)[21] | Leaves and Stems | High concentration confirmed | [21] |

This compound in Geological Deposits

Quantitative data for this compound in geological settings is highly variable and deposit-specific. It is often a minor accessory mineral.

| Geological Setting | Description |

| Coal Seams[3][5] | Found in fractures and cleats; concentration is generally low and not uniformly distributed. |

| Septarian Nodules[3] | Occurs as well-formed crystals lining cavities; abundance varies greatly between nodules. |

| Hydrothermal Veins[3] | Present as a gangue mineral; concentration depends on the specific fluid chemistry and depositional conditions. |

Experimental Protocols